2-(2-Methoxyethoxy)pyridine-4-carboxylic acid
Overview
Description
“2-(2-Methoxyethoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 897958-24-6 . It has a molecular weight of 197.19 . The IUPAC name for this compound is 2-(2-methoxyethoxy)isonicotinic acid . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO4/c1-13-4-5-14-8-6-7 (9 (11)12)2-3-10-8/h2-3,6H,4-5H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Antimicrobial Activities and DNA Interactions
Derivatives of pyridine carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The derivatives have also been studied for their interactions with DNA, where molecular docking simulations revealed significant binding affinities, indicating potential applications in developing antimicrobial agents (Ö. Tamer et al., 2018).
Pyrolysis Reactivity of Coals
Methoxyethoxy acetic acid, a compound related to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, has been used in the pretreatment of coals to enhance their pyrolytic reactivity. This pretreatment improved the volatile yield from coals during flash pyrolysis, indicating its potential application in coal processing and energy production (K. Sakanishi et al., 2001).
Extraction and Separation Techniques
Research on pyridine-2-carboxylic acid (also known as picolinic acid) has explored its separation from dilute aqueous solutions using reactive extraction techniques. Such studies are pivotal for the recovery of carboxylic acids from fermentation broths, showcasing the potential utility of derivatives of this compound in pharmaceutical and agricultural product manufacturing (D. Datta & Sushil Kumar, 2014).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and evaluated for their performance as corrosion inhibitors on mild steel. These studies demonstrate the compound's potential in protecting industrial materials against corrosion, highlighting an application area for related pyridine carboxylic acid derivatives in the materials science field (Turuvekere K. Chaitra et al., 2016).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gear .
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBPUMOJCXEQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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